2,2,2-Trichloro-1-(4H-imidazo[1,2-d]tetrazol-4-yl)ethan-1-one
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Overview
Description
2,2,2-Trichloro-1-(4H-imidazo[1,2-d]tetrazol-4-yl)ethan-1-one is a compound that features a unique combination of a trichloromethyl group and an imidazo-tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(4H-imidazo[1,2-d]tetrazol-4-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of trichloroacetyl chloride with an imidazo-tetrazole derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(4H-imidazo[1,2-d]tetrazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo-tetrazole oxides, while reduction can produce partially dechlorinated derivatives .
Scientific Research Applications
2,2,2-Trichloro-1-(4H-imidazo[1,2-d]tetrazol-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(4H-imidazo[1,2-d]tetrazol-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the imidazo-tetrazole ring can interact with specific binding sites, modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-1-(4H-imidazo[1,2-d]tetrazol-4-yl)ethan-1-one: Unique due to its specific combination of functional groups.
Imidazole derivatives: Known for their broad range of biological activities.
Tetrazole derivatives: Used in pharmaceuticals for their stability and bioavailability.
Uniqueness
The uniqueness of this compound lies in its ability to combine the properties of both imidazole and tetrazole rings with the reactivity of a trichloromethyl group. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62681-84-9 |
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Molecular Formula |
C5H2Cl3N5O |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-imidazo[2,1-e]tetrazol-4-ylethanone |
InChI |
InChI=1S/C5H2Cl3N5O/c6-5(7,8)3(14)12-1-2-13-4(12)9-10-11-13/h1-2H |
InChI Key |
DHIUKBLVOUMAJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=N2)N1C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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